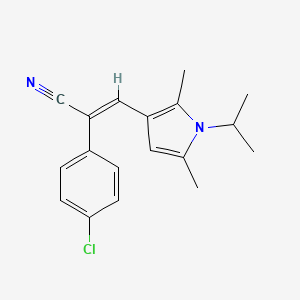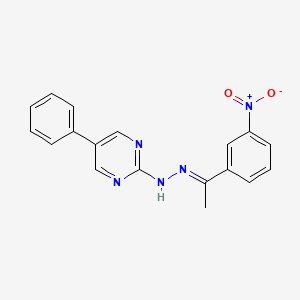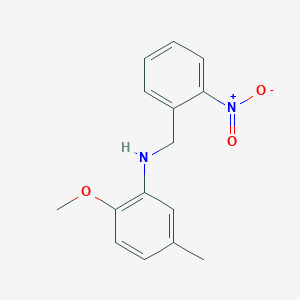
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile is not fully understood, but it is thought to involve the activation of the Nrf2 pathway. The Nrf2 pathway is a cellular defense mechanism that regulates the expression of genes involved in antioxidant and detoxification pathways. 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to activate this pathway, leading to increased expression of antioxidant and detoxification genes. This activation of the Nrf2 pathway is thought to be responsible for the anti-inflammatory, anti-cancer, and neuroprotective effects of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have neuroprotective effects, including the inhibition of oxidative stress and the prevention of neuronal death. In inflammatory disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and the suppression of inflammatory cell infiltration.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its water solubility, which makes it easy to administer in vivo. Another advantage is its potential therapeutic applications in a variety of diseases. However, one limitation of using 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its relatively low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile. One direction is the development of more effective analogs of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile with increased bioavailability. Another direction is the study of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in combination with other chemotherapeutic agents, to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile and its potential therapeutic applications in a variety of diseases.
合成法
The synthesis of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole. This reaction produces 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile, which is a water-soluble compound that can be easily administered in vivo.
科学的研究の応用
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential chemotherapeutic agent. In neurodegenerative disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have neuroprotective effects, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In inflammatory disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2/c1-12(2)21-13(3)9-16(14(21)4)10-17(11-20)15-5-7-18(19)8-6-15/h5-10,12H,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKLMXIAYFTKBR-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)C)C)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)


![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
